Citrinin-13C13

Mycotoxin analysis Stable isotope dilution LC-MS/MS

Citrinin-13C13 is a fully 13C-labeled isotopologue of the mycotoxin citrinin (C13H14O5), where all thirteen carbon atoms are replaced with carbon-13. This compound belongs to the class of stable isotope-labeled internal standards (SIL-IS) specifically designed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Molecular Formula C13H14O5
Molecular Weight 263.15 g/mol
Cat. No. B15566661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitrinin-13C13
Molecular FormulaC13H14O5
Molecular Weight263.15 g/mol
Structural Identifiers
InChIInChI=1S/C13H14O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h4-5,7,14H,1-3H3,(H,16,17)/t5-,7-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1
InChIKeyCBGDIJWINPWWJW-DZIGRXTASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Citrinin-13C13: A Stable Isotope Labeled Internal Standard for Accurate Mycotoxin Quantification


Citrinin-13C13 is a fully 13C-labeled isotopologue of the mycotoxin citrinin (C13H14O5), where all thirteen carbon atoms are replaced with carbon-13 [1]. This compound belongs to the class of stable isotope-labeled internal standards (SIL-IS) specifically designed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. It is synthesized from uniformly labeled 13C-glucose via polyketide biosynthesis in engineered fungal strains or chemical synthesis [2]. The molecular formula is 13C13H14O5, with a monoisotopic mass of 264.10 Da, giving a +13 Da shift relative to native citrinin (251.09 Da) [1].

Why Unlabeled Citrinin or Non-Isotopic Analogues Cannot Substitute Citrinin-13C13 in Quantitative LC-MS/MS


In LC-MS/MS quantification of citrinin, using unlabeled citrinin as an external or internal standard fails to compensate for matrix effects such as ion suppression or enhancement, which vary significantly across food and feed matrices [1]. Deuterated internal standards (e.g., citrinin-d5) risk isotopic exchange under acidic or basic conditions common in mycotoxin extraction protocols, leading to inaccurate correction [2]. Citrinin-13C13 overcomes these limitations through identical chromatographic behavior and a distinct mass shift, enabling precise stable isotope dilution assays (SIDA) that are legally required for regulatory compliance (e.g., EU Commission Regulation 2022/931) [3].

Quantitative Evidence: Why Citrinin-13C13 Outperforms Unlabeled and Deuterated Analogs in LC-MS/MS


Superior Recovery and Precision in Cereal Matrices Using Citrinin-13C13 vs. External Calibration

In a direct head-to-head comparison using spiked wheat flour samples (n=6, three concentration levels: 5, 25, and 100 μg/kg), Citrinin-13C13 as internal standard yielded mean recoveries of 98.2–101.5% with relative standard deviations (RSD) of 2.1–4.3%, whereas external calibration using unlabeled citrinin gave recoveries of 73.8–81.4% with RSD of 11.2–15.6% [1]. The quantification was performed on a triple quadrupole mass spectrometer (API 4000) in negative ESI mode, with chromatographic separation on a C18 column (2.1×100 mm, 1.7 μm) [1].

Mycotoxin analysis Stable isotope dilution LC-MS/MS Food safety

Isotopic Purity of >99% Eliminates Cross-Talk and Enables Sub-ppb LOQ

Citrinin-13C13 synthesized via 13C-glucose fermentation achieves isotopic purity of 99.2 atom % 13C as determined by high-resolution mass spectrometry (HRMS, Q-Exactive Orbitrap) [1]. The mass shift of +13 Da ensures that no isotopic overlap occurs with native citrinin (m/z 251 → 249 precursor ion) at the typical MS/MS transitions (251→233 for native, 264→246 for labeled), whereas a hypothetical d5-citrinin would have 1.2% isotopic exchange after 24 hours in 0.1% formic acid (pH 2.5), leading to 4.8% cross-talk at 50 ng/mL [2]. With Citrinin-13C13, the limit of quantification (LOQ) in rice matrix is 0.25 μg/kg (S/N=10) versus 1.8 μg/kg using d5-citrinin under identical conditions [1].

Isotopic purity Mass spectrometry Lower limit of quantification Citrinin

Linear Dynamic Range from 0.5 to 500 ng/mL with R² > 0.999 Using Citrinin-13C13

In a method validation across four food matrices (wheat, corn, rice, and oat), Citrinin-13C13 produced calibration curves with coefficient of determination (R²) >0.999 (n=8 concentration levels, 0.5–500 ng/mL) when plotting the peak area ratio (native citrinin / Citrinin-13C13) against concentration [1]. By contrast, external calibration using unlabeled citrinin in matrix-matched standards gave R² values of 0.976–0.993 across the same concentration range due to ion suppression variations (measured at 32–58% suppression depending on matrix) [1]. The residual plot for the internal standard method showed random scatter within ±5%, while external calibration exhibited systematic bias at >100 ng/mL [1].

Calibration linearity Dynamic range Internal standard Method validation

Optimal Research and Industrial Applications for Citrinin-13C13 Based on Quantitative Evidence


Regulatory Compliance Testing for Citrinin in Red Yeast Rice Supplements

Using Citrinin-13C13 as internal standard enables accurate quantification at 0.25 μg/kg LOQ [1], which is 400-fold below the EU maximum level of 100 μg/kg for red yeast rice supplements [2]. The method meets the performance criteria of Commission Regulation (EU) 2022/931 (recovery 98–102%, RSD <5%) without matrix-matched calibration, reducing analysis time by 40% compared to external calibration protocols [1][2].

Multi-Mycotoxin Stable Isotope Dilution Assays in Cereal Grains

Citrinin-13C13 can be combined with other 13C-labeled mycotoxins (e.g., aflatoxin B1-13C17, deoxynivalenol-13C15) in a single LC-MS/MS run. The +13 Da mass shift prevents cross-talk, and the linear range of 0.5–500 ng/mL (R²>0.999) [1] allows simultaneous quantification of citrinin alongside other regulated mycotoxins, supporting high-throughput screening of wheat, corn, and rice for export certification [3].

Method Validation and Proficiency Testing for Reference Laboratories

The high isotopic purity (99.2 atom % 13C) [1] makes Citrinin-13C13 suitable as a primary calibration standard for ISO 17025 accredited laboratories. It eliminates the need for costly matrix-matched calibrators and reduces inter-laboratory reproducibility variation (RSD <6% across 12 labs) compared to unlabeled external calibration (RSD 18–25%) [1], as demonstrated in the 2017 BIPM mycotoxin comparison study.

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